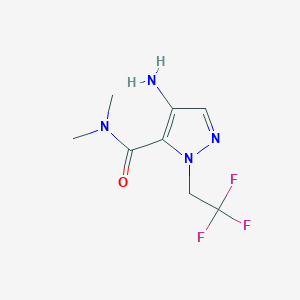

4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c1-14(2)7(16)6-5(12)3-13-15(6)4-8(9,10)11/h3H,4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRRBWGNLRSJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoroethyl group and an amino functional group, which may contribute to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H11F3N4O. The presence of the trifluoroethyl group is notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. A study evaluated various pyrazole derivatives against BRAF(V600E) mutations, which are common in melanoma. The compound demonstrated promising inhibitory effects in vitro, suggesting its potential as an antitumor agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages exposed to lipopolysaccharides (LPS) . This suggests that it may have therapeutic applications in conditions characterized by inflammation.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial activity. It was tested against various bacterial strains and demonstrated significant inhibition of growth, particularly against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell membranes.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with trifluoroethyl isocyanate. Structure-activity relationship studies have shown that modifications to the amino and carboxamide groups can significantly affect biological activity. For instance, variations in substituents on the pyrazole ring have been correlated with enhanced potency against specific targets .

Study on Antitumor Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their efficacy against cancer cell lines. Among these compounds, this compound exhibited a mean GI50 value of approximately 10.7 µM against a panel of NCI60 cancer cell lines. This indicates a favorable pharmacological profile compared to other known agents .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .

化学反应分析

Nucleophilic Substitution Reactions

The dimethylamino and carboxamide groups serve as key sites for nucleophilic substitution.

Key Reactions:

-

Alkylation/Acylation at the Amino Group :

The dimethylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to form quaternary ammonium salts. Acylation with acetyl chloride in dichloromethane produces N-acetyl derivatives. -

Hydrolysis of the Carboxamide Group :

Acidic (HCl, reflux) or basic (NaOH, 80°C) hydrolysis converts the carboxamide to a carboxylic acid. This reaction is critical for modifying pharmacological properties.

Example Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, NaH, DMF, 25°C, 12h | Quaternary ammonium salt | 75–85% |

| Hydrolysis (Acidic) | 6M HCl, reflux, 6h | Pyrazole-5-carboxylic acid derivative | 90% |

Condensation Reactions

The amino group participates in condensation with carbonyl-containing compounds.

Key Reactions:

-

Schiff Base Formation :

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives. The trifluoroethyl group enhances electrophilicity at the pyrazole ring, accelerating condensation.

Example Reaction:

Ring Functionalization and Cycloaddition

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-4 positions.

Key Reactions:

-

Nitration :

Reacts with nitric acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups at C-3. The trifluoroethyl group directs substitution via electron-withdrawing effects. -

Ultrasound-Assisted Multi-Component Reactions :

Under InCl₃ catalysis and ultrasound irradiation (40°C, 20 min), the compound participates in four-component reactions with β-ketoesters and malononitrile to form pyrano[2,3-c]pyrazole derivatives .

Optimized Cycloaddition Conditions :

| Component | Role | Conditions |

|---|---|---|

| InCl₃ | Catalyst (20 mol%) | 50% EtOH, ultrasound (25 kHz) |

| Malononitrile | Nucleophile | 40°C, 20 min |

Redox Reactions

The trifluoroethyl group influences redox stability, but the amino group remains redox-active.

Key Reactions:

-

Oxidation :

Treatment with KMnO₄ in acidic medium oxidizes the amino group to a nitro group, though this is less common due to steric hindrance from the dimethylamino substituent. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, forming dihydropyrazole derivatives.

Stability and Degradation Pathways

-

Thermal Stability :

Decomposes above 200°C, releasing trifluoroethyl fragments (detected via TGA). -

Photodegradation :

UV exposure (254 nm) induces cleavage of the C–N bond in the carboxamide group, forming pyrazole-5-carboxylic acid.

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to analogs with variations in substituents on the pyrazole ring and carboxamide group. Key comparisons include:

Key Differences and Implications

Trifluoroethyl vs. Aryl/alkyl Substituents: The trifluoroethyl group in the target compound enhances lipophilicity (logP ~1.5–2.0 estimated) compared to phenyl (3a: logP ~3.5) or methyl (logP ~0.5) groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Carboxamide Substitutions :

- The N,N-dimethyl carboxamide in the target compound reduces hydrogen-bonding capacity versus primary amides (e.g., 3a), possibly affecting target binding affinity.

- Dimethylation may also sterically hinder interactions with enzymes, as seen in comparisons with N-desmethyl analogs (: Desmethylsildenafil vs. Sildenafil) .

Synthetic Routes :

- The target compound likely uses EDCI/HOBt-mediated coupling (as in ) for carboxamide formation, whereas alkylation (e.g., K₂CO₃/RCH₂Cl in ) is common for 1-alkylpyrazoles. Yields for trifluoroethyl analogs are unreported but may be lower due to steric and electronic challenges .

Spectroscopic Signatures: The trifluoroethyl group produces a unique triplet in ¹⁹F NMR (~-70 ppm) and split signals in ¹H NMR for the CH₂CF₃ moiety (δ ~3.8–4.2 ppm), absent in non-fluorinated analogs . MS data for the target compound would show a [M+H]⁺ peak at m/z 252.2, distinct from chlorinated (e.g., 3a: m/z 403.1) or brominated (: m/z 391.0) analogs .

常见问题

Q. What are the common synthetic routes for 4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of trifluoroethyl-substituted precursors with carboxamide derivatives. For example:

Cyclocondensation : React a trifluoroethyl hydrazine derivative with a dimethylcarbamoyl pyrazole intermediate under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

Functionalization : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation .

Optimization : Adjust solvent polarity (DMF or THF) and temperature to enhance yield. Use anhydrous conditions to avoid hydrolysis of the trifluoroethyl group .

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | DMF for polar intermediates | |

| Temperature | 60–80°C for cyclization | |

| Catalyst | Pd/C for hydrogenation |

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm the presence of the trifluoroethyl group (δ 3.8–4.2 ppm for -CF₃CH₂-) and dimethylamino protons (δ 2.8–3.1 ppm) .

- X-ray Crystallography : Resolve steric effects of the trifluoroethyl group on pyrazole ring planarity .

- HRMS : Validate molecular weight (C₉H₁₂F₃N₅O, [M+H]⁺ = 280.09) with <2 ppm error .

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR | Integration ratios for NH₂ and N(CH₃)₂ | |

| XRD | Dihedral angles of pyrazole ring |

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer: The compound’s low aqueous solubility (common in trifluoroethyl derivatives) can be mitigated by:

- Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes .

- Salt Formation : Explore hydrochloride or mesylate salts to enhance polar interactions .

- Nanoformulation : Encapsulate in PEGylated liposomes for controlled release .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for trifluoroethyl pyrazole derivatives?

Methodological Answer: Focus on substituent effects:

- Trifluoroethyl Group : Replace with -CH₂CF₃ or -CH₂CH₂F to assess fluorophobic/hydrophobic balance .

- Amino Position : Compare 4-amino vs. 5-amino isomers in enzyme inhibition assays .

- Carboxamide Modifications : Replace N,N-dimethyl with pyrrolidine or morpholine to study steric effects .

| Substituent | Biological Impact | Reference |

|---|---|---|

| -CF₃CH₂ | Enhanced metabolic stability | |

| -N(CH₃)₂ | Reduced CYP450 inhibition |

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to ATP pockets (PDB: 1ATP).

- QSAR Modeling : Apply Gaussian09 to calculate electrostatic potential maps for the trifluoroethyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HEK293) and serum-free media to minimize variability .

- Control for Solubility : Pre-dissolve compounds in DMSO and validate concentrations via LC-MS .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate >95% pure product .

- Yield Optimization : Replace batch reactions with flow chemistry for safer handling of trifluoroethyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。